
(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as MK-801 and has been used as a research tool to study the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.
Applications De Recherche Scientifique
Environmental Impact and Toxicology of Chlorinated Compounds
- Chlorinated compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact and toxicity. These studies provide insights into how similar chlorinated compounds might behave in natural settings and their potential effects on both ecosystems and human health. For example, a scientometric review highlighted the global trends and gaps in studies on 2,4-D herbicide toxicity, pointing out the focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species, which could be relevant for the research of related chlorinated compounds (Zuanazzi et al., 2020).
Molecular Interactions and Biodegradation
- The environmental fate, behavior, and biodegradation of chlorophenols, a group that shares structural elements with chlorinated cyclopropanes, have been reviewed, revealing the complexity of their interactions in aquatic environments and their toxic effects on various species. This knowledge can be applied to understand how similar compounds might be studied for their environmental impact and degradation pathways (Peng et al., 2016).
Chemical Analysis and Detection
- Analytical methods for detecting chlorinated compounds in environmental samples and products have been developed, demonstrating the importance of monitoring these chemicals due to their potential health risks. This area of research is crucial for understanding the distribution, concentration, and risks associated with chlorinated compounds and could be adapted to study "(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride" and similar substances (Tillotson et al., 2019).
Potential Applications in Material Science
- Chlorinated compounds have been investigated for their use in various material science applications, including as corrosion inhibitors. This suggests potential research directions for exploring the applications of similar chlorinated cyclopropanes in protecting metals against corrosion and other material degradation processes (Umoren & Eduok, 2016).
Propriétés
IUPAC Name |
(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYWXDXPQBZRIB-DKXTVVGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

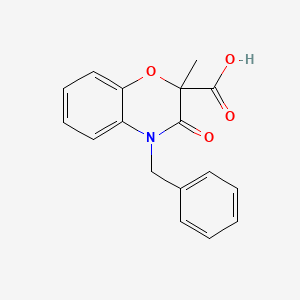
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2977366.png)

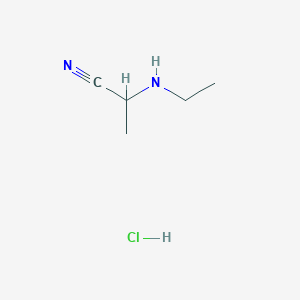
![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)
![1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2977373.png)
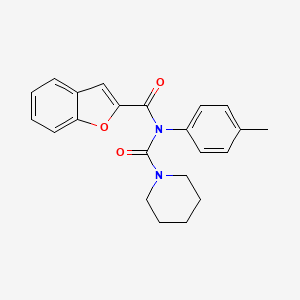
![methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2977375.png)
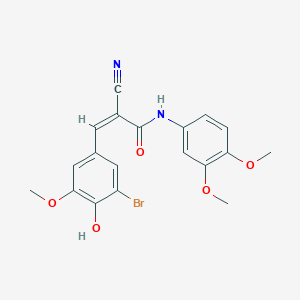
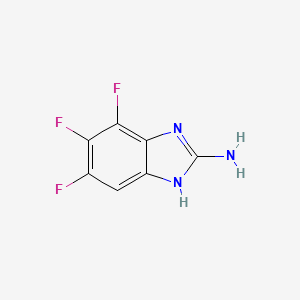
![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2977382.png)
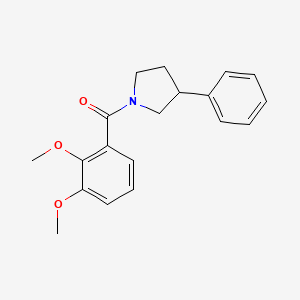
![2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977384.png)
![benzo[d][1,3]dioxol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2977388.png)